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Cat. No.: B607845 Get Quote

This guide provides a detailed comparison of the inhibitory activity of GSK503, a potent EZH2

inhibitor, against a panel of other histone methyltransferases (HMTs). The information

presented is intended for researchers, scientists, and drug development professionals to

facilitate an objective assessment of GSK503's specificity.

Introduction to GSK503
GSK503 is a small molecule inhibitor that potently and specifically targets the

methyltransferase activity of EZH2 (Enhancer of Zeste Homolog 2), a key component of the

Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 catalyzes the trimethylation of histone H3

at lysine 27 (H3K27me3), a modification associated with transcriptional repression.[3][4]

Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it

an attractive therapeutic target.[3][5] GSK503 has been shown to inhibit the proliferation of

cancer cells and reduce global H3K27me3 levels in cellular and in vivo models.[1][2][6]

Comparative Specificity of GSK503
The following table summarizes the inhibitory activity of GSK503 and its close analog,

GSK343, against a panel of human histone methyltransferases. The data demonstrates the

high selectivity of these compounds for EZH2.
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Table 1: Inhibitory Activity of GSK503 and Analogs Against a Panel of Histone

Methyltransferases

Histone
Methyltransfer
ase

Target Residue IC50 (nM)
Selectivity vs.
EZH2 (fold)

Reference

EZH2 Lysine <10 - [2][3]

EZH1 Lysine 633 >60 [2][7]

SETD7 Lysine >100,000 >10,000 [7]

G9a Lysine >100,000 >10,000 [7]

SUV39H2 Lysine >100,000 >10,000 [7]

SETD8 Lysine >100,000 >10,000 [7]

MLL1 Lysine >100,000 >10,000 [7]

DOT1L Lysine >100,000 >10,000 [7]

PRMT1 Arginine >100,000 >10,000 [7]

PRMT3 Arginine >100,000 >10,000 [7]

PRMT4

(CARM1)
Arginine >100,000 >10,000 [7]

PRMT5 Arginine >100,000 >10,000 [7]

PRMT6 Arginine >100,000 >10,000 [7]

Note: Data for methyltransferases other than EZH1 and EZH2 are for the close analog

GSK343, which is structurally similar to GSK503 and also a potent EZH2 inhibitor.[7]

Experimental Methodologies
The determination of inhibitor specificity requires robust and sensitive biochemical and cellular

assays. Below are detailed protocols for two common experimental approaches used to assess

the activity of HMT inhibitors like GSK503.
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1. In Vitro Histone Methyltransferase Activity Assay (Radiometric Filter Binding)

This biochemical assay measures the transfer of a radiolabeled methyl group from the cofactor

S-adenosyl-L-methionine (SAM) to a histone substrate.

Materials:

Recombinant human HMT enzymes (e.g., EZH2/PRC2 complex, PRMTs).

Histone protein or peptide substrate (e.g., full-length H3, H3 peptides).

³H-labeled S-adenosyl-L-methionine (³H-SAM).

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).

GSK503 or other test compounds dissolved in DMSO.

Phosphocellulose filter plates.

Scintillation fluid and microplate scintillation counter.

Protocol:

Prepare a reaction mixture containing the assay buffer, histone substrate, and the

respective HMT enzyme in a microplate well.

Add GSK503 or DMSO (vehicle control) at various concentrations to the wells and

incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for

inhibitor binding.

Initiate the methylation reaction by adding ³H-SAM to each well.

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction

is within the linear range.

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
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Transfer the reaction mixture to a phosphocellulose filter plate, which captures the

radiolabeled histone substrate.

Wash the filter plate multiple times with a wash buffer (e.g., sodium carbonate) to remove

unincorporated ³H-SAM.

Dry the plate, add scintillation fluid to each well, and measure the incorporated

radioactivity using a microplate scintillation counter.

Calculate the percent inhibition for each GSK503 concentration relative to the DMSO

control and determine the IC50 value by fitting the data to a dose-response curve.

2. Cellular H3K27me3 Quantification Assay (Immunofluorescence-based High-Content

Imaging)

This cell-based assay measures the global levels of a specific histone methylation mark within

cells following inhibitor treatment.

Materials:

Cancer cell line known to be dependent on EZH2 activity (e.g., HCC1806 breast cancer

cells).[7]

Cell culture medium and supplements.

GSK503 or other test compounds dissolved in DMSO.

Fixation solution (e.g., 4% paraformaldehyde).

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).

Blocking buffer (e.g., 5% BSA in PBS).

Primary antibody against H3K27me3.

Fluorescently labeled secondary antibody.

Nuclear counterstain (e.g., DAPI).
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High-content imaging system.

Protocol:

Seed cells in a multi-well imaging plate and allow them to adhere overnight.

Treat the cells with a serial dilution of GSK503 or DMSO (vehicle control) for an extended

period (e.g., 72 hours) to allow for histone mark turnover.[7]

Fix the cells with 4% paraformaldehyde and then permeabilize them to allow antibody

entry.

Block non-specific antibody binding with a blocking buffer.

Incubate the cells with the primary antibody against H3K27me3.

Wash the cells and then incubate with a fluorescently labeled secondary antibody and

DAPI for nuclear staining.

Acquire images using a high-content imaging system.

Use image analysis software to identify nuclei (based on DAPI staining) and quantify the

mean fluorescence intensity of the H3K27me3 signal within each nucleus.

Normalize the H3K27me3 intensity to the DMSO control and calculate the IC50 value by

plotting the normalized intensity against the GSK503 concentration.

Visualizing Experimental Workflows and Signaling
Pathways
Experimental Workflow for HMT Inhibitor Specificity Screening
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Caption: Workflow for assessing GSK503 specificity.

Mechanism of Action of GSK503 and Role of EZH2 in Gene Silencing
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Caption: GSK503 inhibits EZH2-mediated gene silencing.

Overview of Histone Methyltransferase Signaling Involvement
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Caption: HMTs regulate diverse cellular pathways.

Conclusion
The available data strongly supports that GSK503 is a highly specific inhibitor of the EZH2

histone methyltransferase. Biochemical and cellular assays demonstrate potent inhibition of

EZH2 with selectivity of over 1000-fold against a wide range of other histone

methyltransferases, including both lysine- and arginine-specific enzymes.[2][7] This high

degree of specificity makes GSK503 a valuable chemical probe for studying the biological

functions of EZH2 and a promising candidate for therapeutic development in diseases driven

by aberrant EZH2 activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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